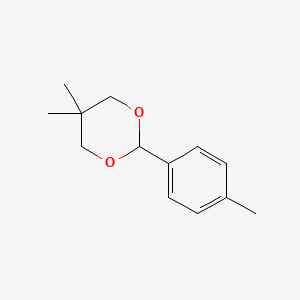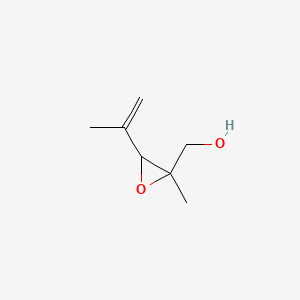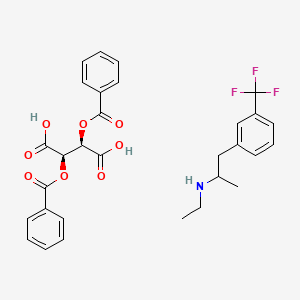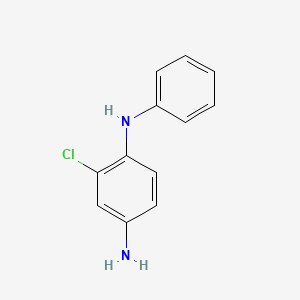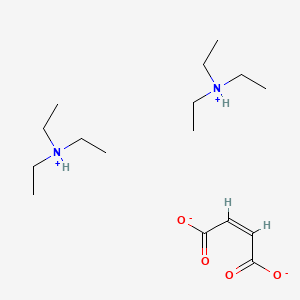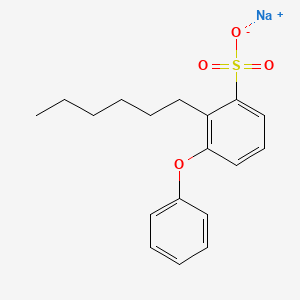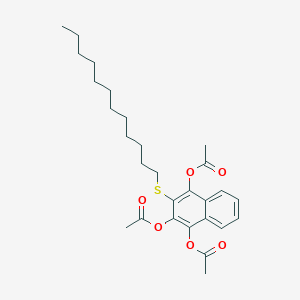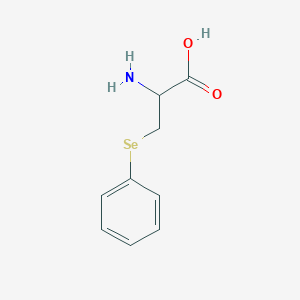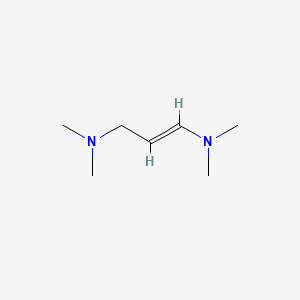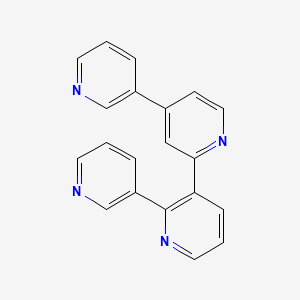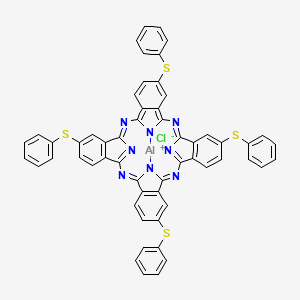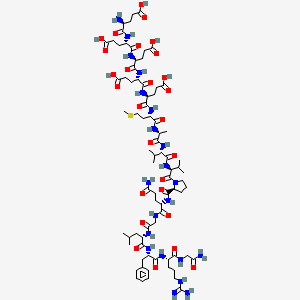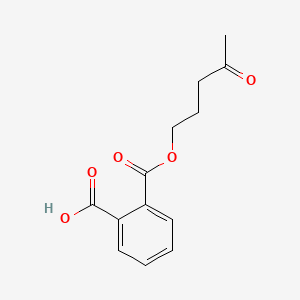
2-(4-Oxopentoxycarbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Oxopentoxycarbonyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a benzoic acid moiety substituted with a 4-oxopentoxycarbonyl group. Carboxylic acids are known for their acidic properties and are widely used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxopentoxycarbonyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of benzoic acid with 4-oxopentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared by reacting an alkyl halide with magnesium in anhydrous ether. The Grignard reagent is then reacted with carbon dioxide to form the corresponding carboxylic acid, which is subsequently esterified with 4-oxopentanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity of the final product. The use of continuous reactors and advanced separation techniques such as distillation and crystallization ensures efficient production of the compound.
化学反应分析
Types of Reactions
2-(4-Oxopentoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of alcohols or aldehydes. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration, respectively.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Br2 in the presence of a catalyst for bromination; HNO3 for nitration.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated benzoic acid derivatives.
科学研究应用
2-(4-Oxopentoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Oxopentoxycarbonyl)benzoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
相似化合物的比较
2-(4-Oxopentoxycarbonyl)benzoic acid can be compared with other similar compounds such as:
Benzoic acid: A simpler carboxylic acid with a wide range of applications in food preservation and pharmaceuticals.
4-Oxopentanoic acid: A related compound with similar chemical properties but different biological activities.
Ester derivatives of benzoic acid: Compounds with varying ester groups that influence their reactivity and applications.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives.
属性
分子式 |
C13H14O5 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC 名称 |
2-(4-oxopentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H14O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7H,4-5,8H2,1H3,(H,15,16) |
InChI 键 |
PONNZCAISKYXCO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCCOC(=O)C1=CC=CC=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


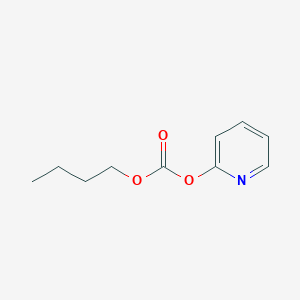
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]borinic acid](/img/structure/B13827478.png)
